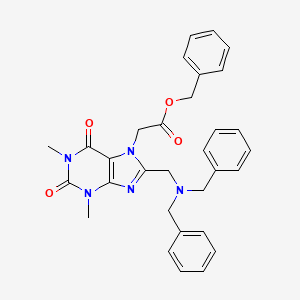
1-(4-Methoxybenzyl)-2-(trifluoromethyl)-benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxybenzyl)-2-(trifluoromethyl)-benzene is an organic compound that features a trifluoromethyl group and a methoxybenzyl group attached to a benzene ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxybenzyl)-2-(trifluoromethyl)-benzene typically involves the introduction of the trifluoromethyl group and the methoxybenzyl group onto a benzene ring. One common method involves the use of trifluoromethylation reagents, such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates, in the presence of a catalyst. The methoxybenzyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3) .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. For example, photochemical benzylic bromination in continuous flow using BrCCl3 has been explored for similar compounds .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Methoxybenzyl)-2-(trifluoromethyl)-benzene can undergo various chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the trifluoromethyl group directs the incoming electrophile to the ortho and para positions relative to itself.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: 4-Methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: 1-(4-Methoxybenzyl)-2-(difluoromethyl)-benzene or 1-(4-Methoxybenzyl)-2-(monofluoromethyl)-benzene.
Substitution: 1-(4-Methoxybenzyl)-2-(trifluoromethyl)-4-bromobenzene or 1-(4-Methoxybenzyl)-2-(trifluoromethyl)-4-nitrobenzene.
Applications De Recherche Scientifique
1-(4-Methoxybenzyl)-2-(trifluoromethyl)-benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate due to its ability to modulate biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity
Mécanisme D'action
The mechanism of action of 1-(4-Methoxybenzyl)-2-(trifluoromethyl)-benzene involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The methoxybenzyl group can further influence the compound’s binding affinity and specificity towards its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Methoxybenzyl)-2-(difluoromethyl)-benzene
- 1-(4-Methoxybenzyl)-2-(monofluoromethyl)-benzene
- 1-(4-Methoxybenzyl)-2-(trifluoromethyl)-4-bromobenzene
Uniqueness
1-(4-Methoxybenzyl)-2-(trifluoromethyl)-benzene is unique due to the presence of both the trifluoromethyl and methoxybenzyl groups. The trifluoromethyl group imparts significant electron-withdrawing properties, enhancing the compound’s stability and reactivity. The methoxybenzyl group provides additional functionalization, allowing for further chemical modifications and applications .
Propriétés
Formule moléculaire |
C15H13F3O |
|---|---|
Poids moléculaire |
266.26 g/mol |
Nom IUPAC |
1-methoxy-4-[[2-(trifluoromethyl)phenyl]methyl]benzene |
InChI |
InChI=1S/C15H13F3O/c1-19-13-8-6-11(7-9-13)10-12-4-2-3-5-14(12)15(16,17)18/h2-9H,10H2,1H3 |
Clé InChI |
PLAKDWIYLJLHRL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CC2=CC=CC=C2C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(4-ethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14127090.png)

![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B14127102.png)


![1-Phenacyl-3-phenyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B14127117.png)


![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B14127128.png)

![3-[(2Z)-5-chloro-2-[(2E)-2-[[5-phenyl-3-(3-sulfobutyl)-1,3-benzoxazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzoxazol-3-yl]propane-1-sulfonate](/img/structure/B14127146.png)
![2-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B14127152.png)

